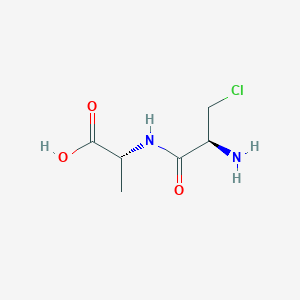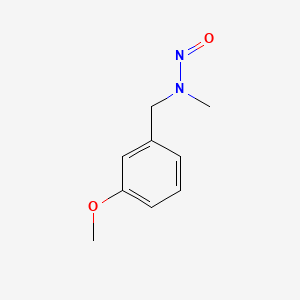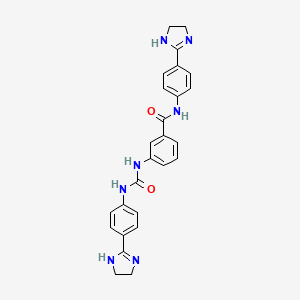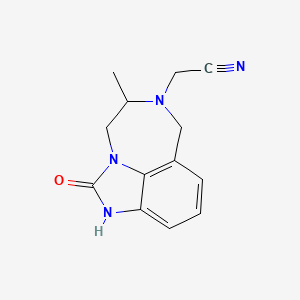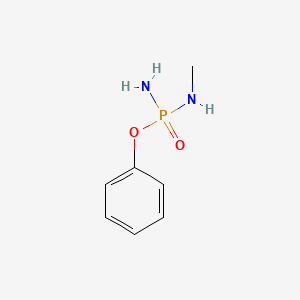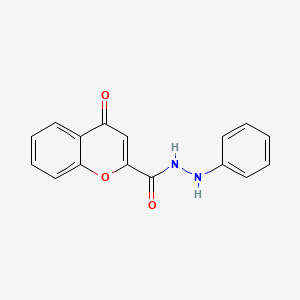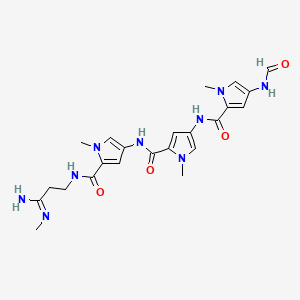
Monomethyldistamycin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Monomethyldistamycin A is a derivative of distamycin A, a natural oligopeptide antibiotic produced by the bacterium Streptomyces distallicus. Distamycin A is known for its ability to bind selectively to AT-rich regions in the minor groove of DNA, thereby influencing various biological processes . This compound retains these properties but has been modified to enhance its stability and efficacy in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of monomethyldistamycin A typically involves the modification of distamycin A through methylation. This process can be achieved using solid-phase synthesis techniques, which allow for the precise addition of methyl groups to the desired positions on the molecule . The reaction conditions often involve the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the fermentation of Streptomyces distallicus to produce distamycin A, followed by chemical modification to introduce the methyl group. This is typically done in large bioreactors under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Monomethyldistamycin A undergoes various chemical reactions, including:
Oxidation: This reaction can be induced using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Monomethyldistamycin A has a wide range of applications in scientific research:
Chemistry: Used as a probe to study DNA interactions and to develop new DNA-binding molecules.
Biology: Employed in the study of gene regulation and chromatin structure.
Mechanism of Action
Monomethyldistamycin A exerts its effects by binding to the minor groove of DNA at AT-rich regions. This binding disrupts the normal function of DNA by preventing the binding of transcription factors and other proteins necessary for gene expression. The molecular targets include specific sequences within the DNA, and the pathways involved are primarily related to gene regulation and chromatin remodeling .
Comparison with Similar Compounds
Distamycin A: The parent compound, known for its DNA-binding properties.
Netropsin: Another minor groove binder with similar DNA-binding characteristics.
Lexitropsins: A class of synthetic oligopeptides designed to mimic the DNA-binding properties of distamycin A and its derivatives.
Uniqueness: Monomethyldistamycin A is unique in its enhanced stability and efficacy compared to distamycin A. The addition of the methyl group improves its binding affinity and selectivity for AT-rich regions in DNA, making it a more potent and versatile tool in research and therapeutic applications .
Properties
CAS No. |
85407-11-0 |
|---|---|
Molecular Formula |
C23H29N9O4 |
Molecular Weight |
495.5 g/mol |
IUPAC Name |
N-[5-[[5-[(3-amino-3-methyliminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-4-formamido-1-methylpyrrole-2-carboxamide |
InChI |
InChI=1S/C23H29N9O4/c1-25-20(24)5-6-26-21(34)17-8-15(11-31(17)3)28-23(36)19-9-16(12-32(19)4)29-22(35)18-7-14(27-13-33)10-30(18)2/h7-13H,5-6H2,1-4H3,(H2,24,25)(H,26,34)(H,27,33)(H,28,36)(H,29,35) |
InChI Key |
ZPICQTADFKQIRG-UHFFFAOYSA-N |
Canonical SMILES |
CN=C(CCNC(=O)C1=CC(=CN1C)NC(=O)C2=CC(=CN2C)NC(=O)C3=CC(=CN3C)NC=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




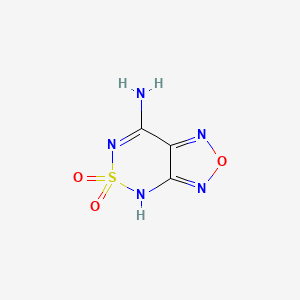
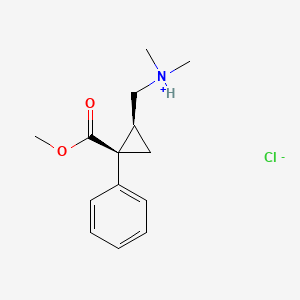

![1-(2-Ethylhexyl)-1,2-dihydro-6-hydroxy-5-[(4-methoxy-2-nitrophenyl)azo]-4-methyl-2-oxonicotinonitrile](/img/structure/B12808795.png)
